molecular formula C10H7F3N2 B8223077 6-(Trifluoromethyl)isoquinolin-5-amine

6-(Trifluoromethyl)isoquinolin-5-amine

Cat. No.: B8223077
M. Wt: 212.17 g/mol
InChI Key: DLPOZCSUEQMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)isoquinolin-5-amine may involve large-scale synthesis using readily available and non-toxic organic compounds as catalysts. The process aims to achieve high yield and purity while minimizing the formation of isomers and side products .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 6-(Trifluoromethyl)isoquinolin-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPOZCSUEQMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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